molecular formula C22H12N2 B3319672 4,4'-Dicyano-1,1'-dinaphthyl CAS No. 115584-22-0

4,4'-Dicyano-1,1'-dinaphthyl

Cat. No. B3319672
CAS RN: 115584-22-0
M. Wt: 304.3 g/mol
InChI Key: BTMURUWJOOMXOG-UHFFFAOYSA-N
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Description

4,4’-Dicyano-1,1’-dinaphthyl, also known as [1,1’-Binaphthalene]-4,4’-Dicarbonitrile, is a chemical compound with the molecular formula C22H12N2 . It is used as a linker in the synthesis of 2D-Cyano COFs .


Molecular Structure Analysis

The molecular structure of 4,4’-Dicyano-1,1’-dinaphthyl consists of two naphthalene rings connected by a carbon-carbon bond, with a cyano group attached to the 4-position of each naphthalene ring .


Physical And Chemical Properties Analysis

4,4’-Dicyano-1,1’-dinaphthyl has a molecular weight of 304.34 . It appears as an off-white solid . The predicted boiling point is 522.5±45.0 °C, and the predicted density is 1.28±0.1 g/cm3 .

Scientific Research Applications

Photophysical and Photochemical Studies

  • Photosensitized Reactions: 9,10-Dicyanoanthracene (DCA) was found to photosensitize intramolecular binaphthalene elimination in dinaphthyl methylphosphonates and trinaphthyl phosphates through an exciplex formation in the singlet excited state (Nakamura, Miki, & Majima, 1999).

Synthesis of Novel Compounds

  • Creation of Binaphthyl Sulfide Derivatives: Research has been conducted on synthesizing dinaphthyl sulfide diester from 1,1′-thiobis(2-hydroxy naphthalene), leading to the development of aza-macrocyclic derivatives (Shockravi, Mehdipour‐Ataei, & Rostami, 2013).

Organic Light-Emitting Diodes (OLEDs)

  • Application in OLEDs: Dithienosilole derivatives with dinaphthyl segments have been synthesized for use in organic light-emitting diodes. These compounds exhibit enhanced thermal stability and distinct photophysical properties (Jung, Hwang, Park, Kim, Kim, & Kang, 2010).

Chemical Sensing Technology

  • Drug-Sensitive Electrodes: Dinaphthyl macrocyclic polyethers have been utilized to create primary amine drug-sensitive electrodes, showcasing a unique response pattern in PVC membrane electrodes (Liu, Zhang, & Yu, 1989).

Optical Behavior and Luminescence Studies

  • Optical Rotation and Luminescence: Research on optically pure dicyano oxa[7]helicenes and helicene-like molecules focused on their optical rotation and circularly polarized luminescence. These compounds showed increased optical rotation and responsiveness to luminescence (Gupta, Cabreros, Muller, & Bedekar, 2018).

Chemical Reactivity and Stability

  • Stability in Acidic Conditions: The stability of a series of BODIPYs, including 4,4′-dicyano-BODIPY, under acidic conditions was investigated. The 4,4′-dicyano-BODIPY displayed remarkable stability, retaining its structure even after prolonged exposure to acidic environments (Wang, Vicente, Mason, & Bobadova-Parvanova, 2018).

Synthesis and Characterization of Novel Materials

  • Coordination Polymers and Frameworks: Novel metal-organic frameworks and coordination polymers have been synthesized using dinaphthyl dicarboxylic acid derivatives. These compounds exhibit unique structural properties and potential applications in material science (Yang, Xiao, Shi, He, Huo, An, & Xue, 2015).

properties

IUPAC Name

4-(4-cyanonaphthalen-1-yl)naphthalene-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12N2/c23-13-15-9-11-21(19-7-3-1-5-17(15)19)22-12-10-16(14-24)18-6-2-4-8-20(18)22/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTMURUWJOOMXOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2C3=CC=C(C4=CC=CC=C43)C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,1'-Binaphthalene]-4,4'-dicarbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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